molecular formula C5H12NP B14381260 2-Methyl-1-(methylphosphanyl)propan-1-imine CAS No. 89996-86-1

2-Methyl-1-(methylphosphanyl)propan-1-imine

Katalognummer: B14381260
CAS-Nummer: 89996-86-1
Molekulargewicht: 117.13 g/mol
InChI-Schlüssel: RKQUXQSRGXBCQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(methylphosphanyl)propan-1-imine is an organic compound that features a unique combination of a phosphanyl group and an imine group attached to a methylated propan structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(methylphosphanyl)propan-1-imine typically involves the reaction of a suitable phosphine precursor with an imine precursor under controlled conditions. One common method involves the use of methylphosphine and an appropriate aldehyde or ketone to form the imine linkage. The reaction is usually carried out in the presence of a base to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(methylphosphanyl)propan-1-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(methylphosphanyl)propan-1-imine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Wirkmechanismus

The mechanism by which 2-Methyl-1-(methylphosphanyl)propan-1-imine exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-1-(methylphosphanyl)ethan-1-imine
  • 2-Methyl-1-(diphenylphosphanyl)propan-1-imine
  • 1-(Methylphosphanyl)propan-1-imine

Uniqueness

2-Methyl-1-(methylphosphanyl)propan-1-imine is unique due to its specific combination of a phosphanyl group and an imine group on a methylated propan backbone. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

89996-86-1

Molekularformel

C5H12NP

Molekulargewicht

117.13 g/mol

IUPAC-Name

2-methyl-1-methylphosphanylpropan-1-imine

InChI

InChI=1S/C5H12NP/c1-4(2)5(6)7-3/h4,6-7H,1-3H3

InChI-Schlüssel

RKQUXQSRGXBCQK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=N)PC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.